4-(2-Acetamidoethyl)-3-iodobenzoic acid
Description
4-(2-Acetamidoethyl)-3-iodobenzoic acid is a substituted benzoic acid derivative featuring a 3-iodo substituent and a 4-(2-acetamidoethyl) group. This compound is hypothesized to have applications in medicinal chemistry, particularly as a protease inhibitor scaffold, given the efficacy of meta-substituted iodobenzoic acids in targeting viral proteases like foot-and-mouth disease virus (FMDV) 3Cpro . Its synthesis likely involves iodination of a benzoic acid precursor followed by amide coupling, analogous to methods described for related iodobenzoic acids .
Properties
CAS No. |
1131622-45-1 |
|---|---|
Molecular Formula |
C11H12INO3 |
Molecular Weight |
333.12 g/mol |
IUPAC Name |
4-(2-acetamidoethyl)-3-iodobenzoic acid |
InChI |
InChI=1S/C11H12INO3/c1-7(14)13-5-4-8-2-3-9(11(15)16)6-10(8)12/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
TUOKQFSQMAQKMG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCC1=C(C=C(C=C1)C(=O)O)I |
Canonical SMILES |
CC(=O)NCCC1=C(C=C(C=C1)C(=O)O)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-(2-Acetamidoethyl)-3-iodobenzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and functional applications.
Table 1: Structural and Functional Comparison of 3-Iodobenzoic Acid Derivatives
Key Comparative Insights:
Substituent Effects on Solubility: The acetamidoethyl group in the target compound improves aqueous solubility compared to non-polar tert-butyl derivatives (e.g., 4-(tert-Butyl)-3-iodobenzoic acid) but less than carbamoyl or azido analogs . The azido group in 4-azido-3-iodobenzoic acid enables photolabile reactivity, limiting its stability but making it useful for photoaffinity labeling .
Reactivity in Amide Coupling :
- Steric hindrance from the acetamidoethyl group may reduce coupling efficiency in solid-phase synthesis compared to smaller substituents. However, micelle-promoted coupling methods (e.g., using surfactants) mitigate this issue, achieving >90% conversion rates even with bulky groups .
Biological Activity :
- Meta-substituted iodobenzoic acids, such as 3-iodobenzoic acid, are established intermediates for protease inhibitors . The acetamidoethyl variant’s extended side chain could enhance target binding affinity compared to simpler analogs like 3-iodobenzoic acid.
- 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-iodobenzoic acid demonstrates how heterocyclic substituents can modulate bioactivity, though its efficacy against FMDV 3Cpro remains unstudied .
Synthetic Accessibility :
- The tert-butyl derivative is synthesized via Friedel-Crafts alkylation, while the acetamidoethyl analog likely requires sequential iodination and amide coupling, as seen in the synthesis of 3-iodobenzamide derivatives .
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